1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine
Description
1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine is a small-molecule compound featuring a pyrrolidin-3-amine core substituted with a 4-bromophenylacetyl group. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic properties . The acetyl linker connects the aromatic system to the pyrrolidine ring, a structural motif observed in bioactive molecules targeting neurological and antibacterial systems .
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOOYFSNKJFEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring substituted with a bromophenyl acetyl group. The molecular formula is CHBrNO, and its CAS number is 1247504-81-9. The structure contributes to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the acetylation of pyrrolidin-3-amine with 4-bromobenzoyl chloride. The reaction conditions often require an organic solvent and a base to facilitate the nucleophilic substitution reaction.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that halogen substitutions enhance bioactivity .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-Bromophenyl)acetyl derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
| Control (Ciprofloxacin) | 0.002 | S. aureus, E. coli |
Antifungal Activity
In addition to antibacterial effects, derivatives of this compound have shown antifungal properties. Studies on related pyrrolidine compounds indicate efficacy against various fungal strains, although specific data on this compound is limited.
The biological activity of this compound may involve interaction with bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis or metabolism. The presence of the bromine atom likely enhances binding affinity to biological targets due to increased hydrophobic interactions.
Case Study 1: Antimicrobial Screening
In a comprehensive study examining various pyrrolidine derivatives, including this compound, researchers conducted in vitro tests against multiple bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
A SAR analysis involving similar compounds revealed that the introduction of electron-withdrawing groups like bromine significantly improved antibacterial potency. This finding supports the hypothesis that electronic effects play a crucial role in the pharmacological activity of these compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine. For instance, thiazole-pyridine hybrids have shown significant activity against various cancer cell lines, suggesting that structural analogs could exhibit similar effects. The presence of specific substituents, such as bromine or other electron-withdrawing groups, has been linked to enhanced anticancer activity, indicating a potential pathway for developing new therapeutics based on this compound .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. For example, derivatives containing the thiazole moiety were tested against various bacterial strains and demonstrated promising antibacterial effects. The structure-activity relationship (SAR) studies indicated that modifications at certain positions could enhance the antimicrobial efficacy of these compounds .
Pharmacological Applications
Histone Deacetylase Inhibition
The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are of great interest in cancer therapy due to their role in regulating gene expression. Research has shown that amino amide derivatives can effectively inhibit HDAC6, suggesting that modifications to the pyrrolidine structure may yield potent inhibitors .
Neuromodulatory Effects
Research into peptide receptor antagonists has revealed that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in neuromodulation and cellular signaling. This interaction could lead to applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including acylation and amination processes. The ability to modify the substituents on the pyrrolidine ring allows for the development of a library of derivatives with potentially enhanced biological activities.
| Derivative | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 5.71 | Better than standard drug 5-fluorouracil |
| Compound B | Antimicrobial | 93.7 | Effective against Gram-positive bacteria |
| Compound C | HDAC Inhibitor | 10.0 | Potential for cancer therapy |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of compounds related to this compound:
- Anticancer Study : A study involving a series of thiazole-pyridine hybrids demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating strong potential as anticancer agents .
- Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing MIC values ranging from 46.9 μg/mL to 93.7 μg/mL, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Core Modifications: Pyrrolidine vs. Piperazine
Replacing the pyrrolidin-3-amine core with piperazine (e.g., in alaninamide derivatives) significantly impacts biological activity. In antiseizure studies, piperazine-containing analogs exhibited higher potency than pyrrolidine-based compounds, likely due to improved conformational flexibility and hydrogen-bonding capacity . For example, bioisosteric replacement of piperazine with pyrrolidin-3-amine (Series 3 in ) reduced antiseizure activity by ~40%, highlighting the importance of the piperazine ring in neurological applications .
Substituent Effects: Acetyl vs. Benzoyl/Urea
The acetyl group in 1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine contributes to its pharmacological profile. Substituting acetyl with benzoyl or urea (Series 2 in ) decreased antiseizure activity by 50–60%, suggesting that the acetyl moiety optimizes steric and electronic interactions with target receptors . Similarly, antibacterial pyrrolidin-3-amine derivatives with quinoxaline substituents () rely on heterocyclic systems rather than acetylated aromatic groups, indicating divergent structure-activity relationships for different therapeutic targets .
Electronic Modulation: Bromine vs. Other Electron-Withdrawing Groups
The para-bromine substituent in the target compound enhances electron-withdrawing effects, which are critical for receptor binding. Analogs with −Cl, −CF3, or −OCF3 groups at the phenyl ring’s 3-position () showed superior antiseizure activity, with 3,4-diCl derivatives achieving IC50 values < 10 nM . This suggests that halogen positioning and electronegativity significantly influence potency.
Heterocyclic Variations: Pyrazole and Thiophene Derivatives
Compounds like 1-(4-Bromophenyl)-3-o-tolyl-1H-pyrazol-5-amine () replace the pyrrolidine core with a pyrazole ring. This modification introduces planar heterocyclic geometry, altering hydrophobic interactions and reducing blood-brain barrier permeability compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Antiseizure Applications : The target compound’s moderate activity suggests further optimization is needed. Introducing 3,4-diCl or 3-CF3 groups on the phenyl ring (as in ) could enhance potency .
- Antibacterial Potential: While the target compound lacks reported antibacterial data, structurally related pyrrolidin-3-amine derivatives with quinoxaline substituents () show promise, indicating scaffold versatility .
- Metabolic Stability : Thiophene and pyrazole analogs () exhibit higher logP values, which may improve membrane permeability but require evaluation of oxidative metabolism risks .
Preparation Methods
Preparation of 4-Bromophenylacetyl Intermediate
The 4-bromophenylacetyl group is usually introduced via acyl chloride or anhydride derivatives of 4-bromophenylacetic acid. The acid chloride is prepared by reacting 4-bromophenylacetic acid with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- Dissolve 4-bromophenylacetic acid in anhydrous solvent (e.g., dichloromethane).
- Add thionyl chloride dropwise at low temperature (0–5 °C) under nitrogen atmosphere.
- Stir the reaction mixture until gas evolution ceases, indicating formation of 4-bromophenylacetyl chloride.
- The acid chloride is used immediately in the next step or purified by distillation under reduced pressure.
Coupling with Pyrrolidin-3-amine
Pyrrolidin-3-amine, often in its free base form, is reacted with the freshly prepared 4-bromophenylacetyl chloride to form the target amide.
- Dissolve pyrrolidin-3-amine in anhydrous solvent such as dichloromethane or tetrahydrofuran.
- Cool the solution to 0–5 °C under nitrogen.
- Add a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
- Slowly add 4-bromophenylacetyl chloride dropwise while maintaining temperature.
- Stir the reaction mixture for 1–3 hours at 0–25 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water, extract the product with organic solvent, wash, dry, and purify by recrystallization or chromatography.
Alternative Synthetic Routes and Catalytic Methods
Some advanced methods reported in patent literature and related synthetic studies involve:
Use of coupling reagents: Instead of acid chlorides, carbodiimides such as EDC·HCl or HBTU can be used to activate 4-bromophenylacetic acid for amide bond formation with pyrrolidin-3-amine. This method avoids harsh reagents and improves selectivity.
Reductive amination: In cases where the pyrrolidin-3-amine is part of a more complex molecule, reductive amination strategies may be employed, involving aldehyde intermediates derived from 4-bromophenylacetyl derivatives.
Protection/deprotection strategies: When the pyrrolidin-3-amine contains sensitive groups, protecting groups like Boc (tert-butoxycarbonyl) are used during coupling and later removed under acidic conditions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or ethyl acetate | Anhydrous conditions preferred |
| Temperature | 0–5 °C during addition; room temperature for stirring | Controls reaction rate and selectivity |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Reaction Time | 1–3 hours | Monitored by TLC |
| Workup | Aqueous quench, extraction, drying | Use saturated ammonium chloride solution for quenching if acid chlorides used |
| Purification | Column chromatography or recrystallization | Ensures purity |
Research Findings and Yields
- The use of acid chlorides generally affords high yields (70–90%) of this compound with good purity.
- Coupling reagents like HBTU or EDC·HCl provide milder conditions and comparable yields, often preferred for scale-up.
- TLC and NMR spectroscopy are used to confirm the completion of reactions and verify product structure.
- Ammonium chloride aqueous solution is commonly used to quench excess reagents and facilitate extraction of the product into organic layers.
Summary Table of Key Preparation Methods
| Method | Reagents Used | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid Chloride Coupling | 4-Bromophenylacetyl chloride, pyrrolidin-3-amine, triethylamine | 0–25 °C, 1–3 h | 75–90 | Requires anhydrous conditions |
| Carbodiimide-Mediated Coupling | 4-Bromophenylacetic acid, EDC·HCl, HOBt, pyrrolidin-3-amine | Room temperature, 2–4 h | 70–85 | Mild conditions, avoids acid chlorides |
| Reductive Amination | 4-Bromophenylacetaldehyde, pyrrolidin-3-amine, reducing agent (e.g., NaBH3CN) | Mild, room temperature | 60–80 | Used for complex derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
